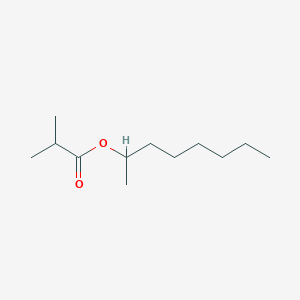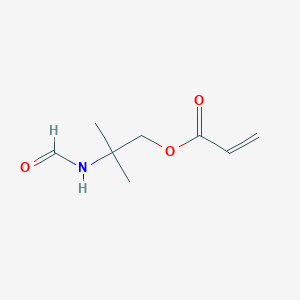
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an ethoxy group, an iodine atom, and a phosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of dimethyl phosphite with an ethoxy-substituted alkyne in the presence of an iodine source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: Reduction reactions can convert the iodine atom to other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can act as a mimic of phosphate groups, allowing the compound to interact with enzymes and other proteins that recognize phosphate-containing substrates. This interaction can modulate the activity of these proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (2-ethoxy-3-chloroprop-1-en-1-yl)phosphonate
- Dimethyl (2-ethoxy-3-bromoprop-1-en-1-yl)phosphonate
- Dimethyl (2-ethoxy-3-fluoroprop-1-en-1-yl)phosphonate
Uniqueness
Dimethyl (2-ethoxy-3-iodoprop-1-en-1-yl)phosphonate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its chloro, bromo, and fluoro analogs. The iodine atom can participate in specific types of chemical reactions, such as halogen exchange and cross-coupling reactions, making this compound particularly valuable in synthetic chemistry.
Propriétés
Numéro CAS |
79248-37-6 |
|---|---|
Formule moléculaire |
C7H14IO4P |
Poids moléculaire |
320.06 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-2-ethoxy-3-iodoprop-1-ene |
InChI |
InChI=1S/C7H14IO4P/c1-4-12-7(5-8)6-13(9,10-2)11-3/h6H,4-5H2,1-3H3 |
Clé InChI |
NHQWHXNRVCWELH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CP(=O)(OC)OC)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

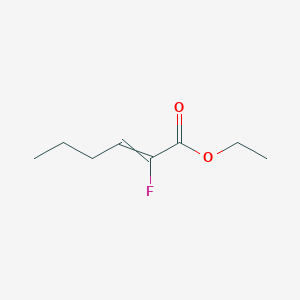
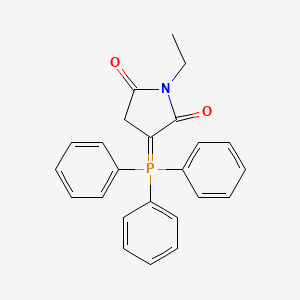
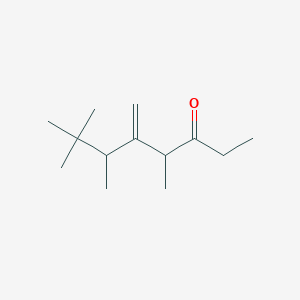
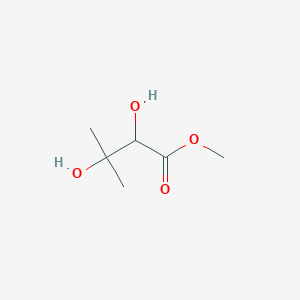

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

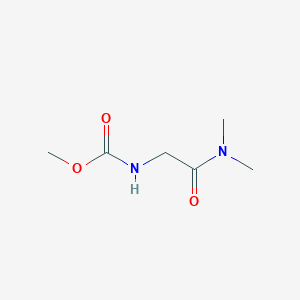

![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
